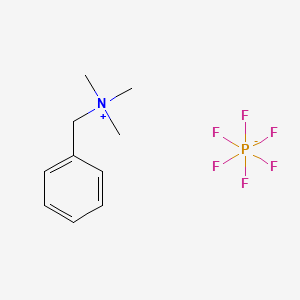

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate

Overview

Description

“N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate” is a chemical compound with the molecular formula C10H16F6NP . It is also known as "benzyl (trimethyl)azanium;hexafluorophosphate" .

Molecular Structure Analysis

The molecular structure of “N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate” consists of a benzyl group attached to a trimethylammonium cation, and a hexafluorophosphate anion . The InChI string isInChI=1S/C10H16N.F6P/c1-11(2,3)9-10-7-5-4-6-8-10;1-7(2,3,4,5)6/h4-8H,9H2,1-3H3;/q+1;-1 . Physical And Chemical Properties Analysis

“N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate” has a molecular weight of 295.20 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications

Synthesis of N-Benzyl Cyclo-tertiary Amines

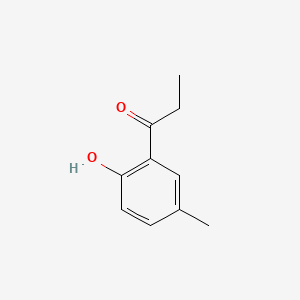

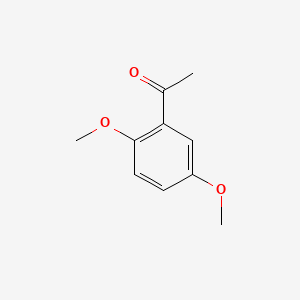

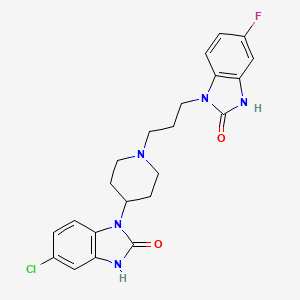

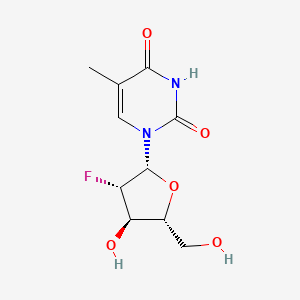

This compound is utilized in the synthesis of N-benzyl cyclo-tertiary amines, which are fundamental components in natural products and pharmaceuticals. The use of imine reductase enzymes, which can be engineered for improved synthesis, represents a green chemistry approach. This method overcomes challenges related to enzyme activity and selectivity, offering an efficient pathway for drug synthesis and providing insights into the rational design of other enzymes .

Non-Linear Optical Material Development

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate has applications in the development of non-linear optical materials. For instance, its derivative, N-Benzyl-3-nitroaniline, has been synthesized and grown using a low-temperature solution growth technique, confirming its monoclinic crystal structure and establishing its potential in optical applications .

Whole-Cell Biocatalysis

The compound plays a role in whole-cell biocatalysis, where recombinant E. coli expressing imine reductase and glucose dehydrogenase can achieve high conversions of N-benzyl cyclo-tertiary amines. This application is significant for large-scale production and industrial processes .

Enzyme Engineering

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate is involved in enzyme engineering, particularly in the modification of imine reductase enzymes. Through techniques like alanine scanning and consensus mutation, enzymes can be tailored to enhance their performance for specific reactions .

Pharmaceutical Ingredient Synthesis

As a building block, this compound is instrumental in the synthesis of active pharmaceutical ingredients. It provides a pathway for creating compounds like donepezil and trimetazidine, which are used in various medical treatments .

Rational Design of Enzymes

The study of this compound contributes to the rational design of enzymes, a field that combines computational and experimental methods to create enzymes with desired properties. This has broad implications for biotechnology and pharmaceutical industries .

Green Chemistry

In the context of green chemistry, N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate offers an alternative to traditional chemical synthesis methods. Its use in enzyme-catalyzed reactions reduces the need for harsh chemicals and energy-intensive processes .

Material Science

The compound’s role in material science extends to the synthesis of advanced materials with specific properties, such as enhanced thermal stability or unique dielectric characteristics. This has applications in electronics, coatings, and other high-performance materials .

properties

IUPAC Name |

benzyl(trimethyl)azanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-11(2,3)9-10-7-5-4-6-8-10;1-7(2,3,4,5)6/h4-8H,9H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHTWMLHAAQMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50214493 | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate | |

CAS RN |

6427-70-9 | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6427-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6427-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

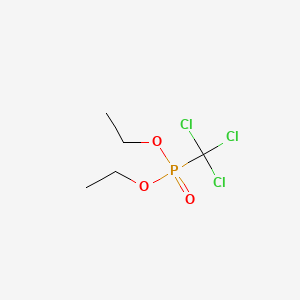

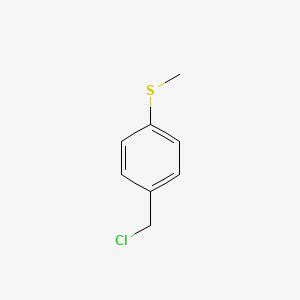

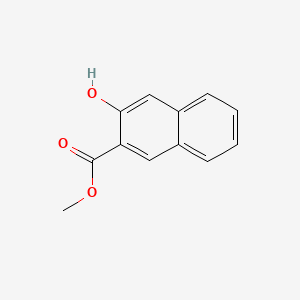

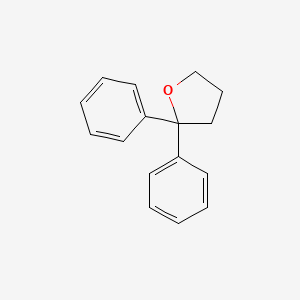

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

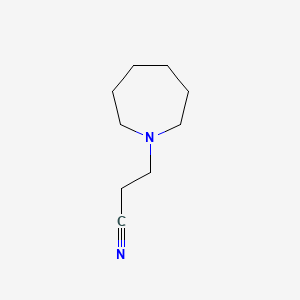

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.